(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
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Overview
Description
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone is a useful research compound. Its molecular formula is C18H15BrN4O3S and its molecular weight is 447.31. The purity is usually 95%.
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Scientific Research Applications
Scientific Research Applications of Piperazine Derivatives and Analogues
DNA Interaction and Drug Design
Piperazine derivatives, such as Hoechst 33258, are known for their ability to bind to the minor groove of double-stranded DNA, demonstrating specificity for AT-rich sequences. This interaction is utilized in various biological studies, including chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. The binding properties of these compounds offer a starting point for rational drug design, serving as model systems for understanding DNA sequence recognition and binding, which could be relevant for the design of new therapeutic agents (Issar & Kakkar, 2013).
Therapeutic Applications
Several piperazine derivatives have found clinical applications, particularly in the treatment of depression, psychosis, anxiety, and other neuropsychiatric disorders. Their metabolism often involves N-dealkylation to form 1-aryl-piperazines, which exhibit a range of effects on neurotransmitter receptors. This metabolic pathway highlights the significance of arylpiperazine derivatives in pharmacology and their potential therapeutic benefits (Caccia, 2007).
Medicinal Chemistry and Drug Discovery
The piperazine scaffold is a crucial element in medicinal chemistry, contributing to the development of drugs with varied therapeutic uses. Modifications to the piperazine nucleus can lead to significant differences in medicinal potential, supporting the exploration of this moiety for creating novel bioactive molecules with applications in CNS disorders, cancer, infectious diseases, and more (Rathi et al., 2016).
Advanced Oxidation Processes (AOPs) and Environmental Applications
Research into AOPs for treating contaminants like acetaminophen in water has led to a better understanding of degradation pathways, kinetics, and by-products. This knowledge could be applied to the environmental management of waste products from pharmaceuticals and chemical synthesis, indicating the broader environmental implications of chemical research and its contribution to sustainability (Qutob et al., 2022).
Future Directions
Mechanism of Action
Mode of Action
The exact mode of action of (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-nitrophenyl)methanone
Thiazole derivatives have been reported to show their effects through various mechanisms depending on their specific structures and targets .
Biochemical Pathways
The specific biochemical pathways affected by This compound
Thiazole derivatives have been found to affect a variety of biochemical pathways, again depending on their specific structures and targets .
Pharmacokinetics
The ADME properties of This compound
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The specific molecular and cellular effects of This compound
Thiazole derivatives have been found to have a range of effects at the molecular and cellular level, depending on their specific structures and targets .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUSHFQGTDAIRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.